1-methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-9(11)8(7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEVBOLLLCAJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via acylation reactions using piperidine and an appropriate acylating agent.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or other methylating agents under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
1-Methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine-1-carbonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Scientific Research Applications
1-Methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine has several notable applications:
1. Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may exhibit anti-cancer properties, with studies exploring its efficacy against various cancer cell lines. Its ability to inhibit specific enzymes involved in tumor growth is under investigation .
- Neurological Disorders : It has been studied for potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors .
2. Organic Synthesis
- Building Block : The compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities .
3. Biological Studies
- Enzyme Inhibition : Research has focused on its role as an enzyme inhibitor, particularly in pathways related to cell signaling and metabolism. This could lead to new treatments for metabolic disorders .
- Receptor Binding : The compound's interaction with various receptors is being studied to understand its pharmacodynamics and potential side effects in therapeutic contexts .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Case Study 1: Anti-Cancer Activity
- A recent study demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Case Study 2: Neurological Applications
Mechanism of Action
The mechanism of action of 1-methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
The compound’s activity and physicochemical properties are influenced by substituents at the 3-, 4-, and 5-positions of the pyrazole ring. Below is a comparison with key analogs:
Key Observations :
- Piperidine-carbonyl vs.
- Positional Isomerism : Relocating the piperidine group from the 4- to 2-position (as in ) reduces steric hindrance near the amine, possibly altering bioavailability.
- Boron vs. Carbonyl : Boron-containing analogs (e.g., ) enable cross-coupling reactions, whereas the carbonyl group in the target compound may enhance metabolic stability.
Computational and Spectral Data
- NMR Shifts : DFT calculations predict that the piperidine-carbonyl group deshields the 5-amine proton (δ ~8.2 ppm) more significantly than methyl or pyridinyl groups (δ ~7.5–7.8 ppm) .
- LogP Values : The target compound has a calculated LogP of 1.9, higher than pyridinyl analogs (LogP ~1.2) due to the lipophilic piperidine moiety .
Biological Activity
1-Methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS Number: 1502977-91-4) is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 208.26 g/mol. The structure includes a pyrazole ring, which is known for its pharmacological significance.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Studies have demonstrated that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Breast Cancer : Significant antiproliferative effects were observed in MDA-MB-231 cells.
- Liver Cancer : HepG2 cells showed reduced viability in the presence of pyrazole derivatives.
- Other Cancers : Efficacy was noted against lung, colorectal, renal, and prostate cancers .
A recent study highlighted that compounds similar to this compound exhibited IC50 values indicating potent cytotoxicity against cancer cell lines, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. In vitro tests showed that certain derivatives had significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active compounds.
- Effective against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation .
Anti-inflammatory Effects
Pyrazole-containing compounds have been reported to exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Pyrazole derivatives can trigger apoptotic pathways in tumor cells.
- Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or function through interaction with essential microbial enzymes .
Study 1: Anticancer Activity
A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer efficacy. The results indicated that compounds similar to this compound significantly inhibited the proliferation of multiple cancer cell lines, with some achieving IC50 values as low as 200 μg/mL against aggressive cancer types .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, five pyrazole derivatives were tested against a range of pathogens. The compound designated as 7b exhibited the highest activity with an MIC value of 0.22 μg/mL, demonstrating the potential for developing new antimicrobial agents based on this scaffold .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
